2-(4-aminophenyl)-N-cyclohexylacetamide 2-(4-aminophenyl)-N-cyclohexylacetamide
Brand Name: Vulcanchem
CAS No.: 926267-31-4
VCID: VC6091519
InChI: InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17)
SMILES: C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N
Molecular Formula: C14H20N2O
Molecular Weight: 232.327

2-(4-aminophenyl)-N-cyclohexylacetamide

CAS No.: 926267-31-4

Cat. No.: VC6091519

Molecular Formula: C14H20N2O

Molecular Weight: 232.327

* For research use only. Not for human or veterinary use.

2-(4-aminophenyl)-N-cyclohexylacetamide - 926267-31-4

Specification

CAS No. 926267-31-4
Molecular Formula C14H20N2O
Molecular Weight 232.327
IUPAC Name 2-(4-aminophenyl)-N-cyclohexylacetamide
Standard InChI InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17)
Standard InChI Key QAYVSVAQUPRBJA-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(4-Aminophenyl)-N-cyclohexylacetamide belongs to the acetamide class, featuring a central acetamide group bridging a cyclohexylamine and a 4-aminophenyl substituent. The IUPAC name derives from its substituents: the acetamide’s nitrogen is bonded to a cyclohexyl group, while the phenyl ring bears an amino group at the para position. Key structural attributes include:

PropertyValueSource
Molecular FormulaC14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight232.32 g/mol
CAS Registry Number926267-31-4
Purity Specification≥95%

The compound’s planar aromatic ring and flexible cyclohexyl group enable diverse non-covalent interactions, such as van der Waals forces and hydrogen bonding, critical for binding to enzymatic pockets .

Spectroscopic Data

While direct spectroscopic data for this compound is limited in the provided sources, analogous acetamides exhibit characteristic signals in nuclear magnetic resonance (NMR) spectra. For example, methyl 4-acetamidobenzoate (a structurally related compound) shows distinct peaks for aromatic protons (δ\delta 7.97 ppm) and acetamide methyl groups (δ\delta 2.19 ppm) . Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations near 3300 cm1^{-1} and C=O stretches at ~1650 cm1^{-1}, consistent with secondary amides .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves coupling 4-aminophenylacetic acid with cyclohexylamine under controlled conditions. A representative procedure, adapted from chemoselective N-deacetylation methods , includes:

  • Reagents:

    • 4-Aminophenylacetic acid

    • Cyclohexylamine

    • Coupling agent (e.g., dicyclohexylcarbodiimide) or acid catalyst

  • Procedure:

    • Dissolve 4-aminophenylacetic acid in a polar aprotic solvent (e.g., dichloromethane).

    • Add cyclohexylamine and a coupling agent, stirring at room temperature for 12–24 hours.

    • Purify the crude product via recrystallization or column chromatography.

  • Yield: ~80–90% under optimized conditions .

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature25–40°CMinimizes side reactions
SolventEthanol or THFEnhances solubility
Catalyst Concentration1–2 mol%Balances cost and reactivity

Automated systems enable precise control over stoichiometry and reaction time, achieving batch-to-batch consistency .

Biological Activities and Mechanisms

CompoundNek2 IC50_{50} (μM)CDK2 IC50_{50} (μM)Selectivity Ratio
(E)-6-(2-azepan-1-ylvinyl)-N-phenyl-9H-purin-2-amine0.272.7010:1

The acetamide’s hydrogen-bonding capacity mimics ATP’s interactions with kinase hinge regions, suggesting a similar mechanism for 2-(4-aminophenyl)-N-cyclohexylacetamide .

Comparative Analysis with Structural Analogs

The compound’s bioactivity profile distinguishes it from simpler acetamides:

CompoundKey Structural DifferencesBiological Implications
N-CyclohexylacetamideLacks aromatic amineReduced target affinity
4-Aminophenylacetic acidCarboxylic acid instead of amideHigher polarity, limited cell permeability

The para-aminophenyl group enhances π-π stacking with aromatic residues in enzymes, while the cyclohexyl moiety contributes to hydrophobic interactions .

Applications in Drug Discovery

Lead Optimization Strategies

Modifications to the parent structure could improve pharmacokinetic properties:

  • Lipophilicity Adjustment: Introducing electron-withdrawing groups on the phenyl ring to modulate logP values.

  • Bioisosteric Replacement: Substituting the cyclohexyl group with bicyclic amines to enhance binding selectivity.

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